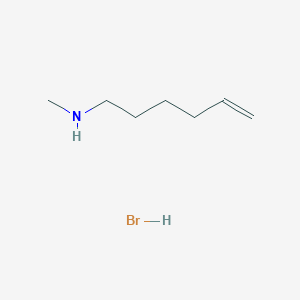

N-Methylhex-5-en-1-amine hydrobromide

Description

BenchChem offers high-quality N-Methylhex-5-en-1-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylhex-5-en-1-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16BrN |

|---|---|

Molecular Weight |

194.11 g/mol |

IUPAC Name |

N-methylhex-5-en-1-amine;hydrobromide |

InChI |

InChI=1S/C7H15N.BrH/c1-3-4-5-6-7-8-2;/h3,8H,1,4-7H2,2H3;1H |

InChI Key |

IASDZIUYFWSYBB-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCC=C.Br |

Origin of Product |

United States |

The Significance of Aliphatic Unsaturated Secondary Amines in Synthetic Design

Aliphatic unsaturated secondary amines are a class of organic compounds characterized by a non-aromatic carbon chain, a double bond, and a secondary amine group. This combination of functional groups within a single molecule provides a rich platform for a variety of chemical transformations. The presence of a nucleophilic secondary amine and a reactive alkene allows for a diverse range of synthetic manipulations, making these compounds valuable intermediates in organic synthesis.

The secondary amine moiety can participate in a wide array of reactions, including N-alkylation, acylation, and the formation of enamines and iminium ions. wikipedia.org These reactions are fundamental to the construction of more complex nitrogen-containing molecules. The basicity of the amine is a critical factor influencing its reactivity, which can be modulated by the electronic effects of the surrounding substituents. rsc.org

Simultaneously, the alkene functionality provides a site for numerous addition and cycloaddition reactions. The reactivity of the double bond can be harnessed for transformations such as hydrogenation, halogenation, hydroformylation, and various metal-catalyzed cross-coupling reactions. ajchem-a.com The interplay between the amine and the alkene within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures, which are prevalent in natural products and pharmaceutically active compounds.

The Role of Hydrobromide Salts in Amine Chemistry: Stability and Reactivity Modulation

Amines are often converted to their corresponding salts to enhance their stability and ease of handling. nih.govnih.gov N-Methylhex-5-en-1-amine is rendered as its hydrobromide salt, a common practice in amine chemistry. The formation of the hydrobromide salt involves the reaction of the basic amine with hydrobromic acid. nih.gov This acid-base reaction results in the protonation of the nitrogen atom, forming an ammonium (B1175870) cation with a bromide counter-ion.

This salt formation offers several advantages. Firstly, it often transforms a volatile and potentially odorous liquid amine into a more stable, crystalline solid. This increased stability facilitates purification, storage, and accurate weighing of the compound. Secondly, the conversion to a salt protects the amine from undesired side reactions, such as oxidation.

From a reactivity standpoint, the hydrobromide salt can act as a latent form of the free amine. The free amine can be readily regenerated by treatment with a base. This protection-deprotection strategy is a cornerstone of multi-step organic synthesis. Furthermore, the presence of the bromide ion can influence the course of certain reactions. In some instances, the bromide can act as a nucleophile or participate in catalyst systems. The nature of the salt can also impact the solubility of the compound in different solvent systems, which is a crucial consideration for reaction optimization. The distinction between a hydrobromide salt and a quaternary ammonium bromide is significant, as the former is a protonated amine while the latter is permanently charged, leading to different chemical properties and biological activities. rsc.orgnih.gov

An Overview of Research Trajectories for Amine and Alkene Containing Scaffolds in Advanced Synthesis

Direct Amination Approaches for the N-Methylhex-5-en-1-amine Scaffold

Direct amination methods offer a straightforward route to the N-Methylhex-5-en-1-amine scaffold by introducing the methylamino group in a single step. These approaches can be broadly categorized into catalytic amination of alcohols and halides, and reductive amination strategies.

Catalytic Amination of Alcohols and Halides

The catalytic amination of substrates like 6-bromo-1-hexene (B1265582) or hex-5-en-1-ol with methylamine (B109427) represents a direct and atom-economical approach. This transformation is typically facilitated by transition metal catalysts. For instance, copper-catalyzed amination of alkenyl halides has been shown to be an efficient method for the synthesis of enamines. nih.gov While specific examples for N-Methylhex-5-en-1-amine are not extensively detailed in readily available literature, the general principles of these reactions can be applied.

A plausible route involves the reaction of 6-bromo-1-hexene with methylamine in the presence of a suitable catalyst system, such as a copper salt and a ligand. The reaction conditions, including temperature, solvent, and the nature of the base, are critical for achieving high yields and selectivity.

Table 1: Illustrative Catalytic Amination Conditions

| Starting Material | Amine Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 6-bromo-1-hexene | Methylamine | CuI / Ligand | Dioxane | 100-120 | Moderate to High |

| Hex-5-en-1-ol | Methylamine | Ru or Ir complex | Toluene | 100-150 | Variable |

Note: The data in this table is illustrative and based on general knowledge of catalytic amination reactions, as specific literature data for this exact transformation is scarce.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. acsgcipr.orgyoutube.comsciencemadness.orgnih.govyoutube.com This process involves the reaction of a carbonyl compound, in this case, hex-5-enal, with methylamine to form an intermediate imine, which is then reduced in situ to the target amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. youtube.com The choice of reducing agent and reaction conditions can influence the outcome and minimize side reactions.

The one-pot nature of this reaction, where the imine formation and reduction occur in the same reaction vessel, makes it an efficient synthetic route. acsgcipr.org The pH of the reaction medium is often crucial for optimizing the rate of both imine formation and reduction.

Table 2: Typical Reagents and Conditions for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | pH |

| Hex-5-enal | Methylamine | Sodium triacetoxyborohydride | Dichloromethane | Mildly Acidic |

| Hex-5-enal | Methylamine | Sodium borohydride | Methanol | Neutral to slightly basic |

Alkylation Strategies for N-Methylhex-5-en-1-amine Synthesis

Alkylation strategies provide an alternative pathway to N-Methylhex-5-en-1-amine, typically starting from a pre-existing amine and introducing the methyl group or constructing the amine functionality through functional group interconversions.

N-Alkylation of Primary Hex-5-en-1-amine Precursors

A common and straightforward method for the synthesis of N-Methylhex-5-en-1-amine is the direct N-methylation of the corresponding primary amine, hex-5-en-1-amine. nih.gov This can be achieved using a methylating agent such as methyl iodide (CH₃I). The reaction is a nucleophilic substitution where the primary amine acts as the nucleophile. To drive the reaction towards the desired mono-methylated product and avoid over-alkylation to the tertiary amine or quaternary ammonium (B1175870) salt, the reaction conditions, including the stoichiometry of the reactants and the choice of base, must be carefully controlled.

The use of a base is often necessary to neutralize the hydroiodic acid (HI) formed as a byproduct, which would otherwise protonate the starting amine and inhibit its nucleophilicity.

Table 3: Conditions for N-Alkylation of Hex-5-en-1-amine

| Alkylating Agent | Base | Solvent | Temperature (°C) |

| Methyl Iodide | Potassium Carbonate (K₂CO₃) | Acetonitrile | Room Temperature to 50 |

| Dimethyl Sulfate | Sodium Hydroxide (NaOH) | Dichloromethane/Water (biphasic) | 0 to Room Temperature |

Functional Group Interconversions Leading to the Amine Moiety

This approach involves the synthesis of a precursor molecule containing the hex-5-ene backbone and a functional group that can be readily converted into the N-methylamino group. For example, one could start with a derivative of hex-5-enoic acid. The carboxylic acid can be converted to an amide by reaction with methylamine, followed by reduction of the amide to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Another strategy could involve the reduction of a nitrile. Starting from 6-bromo-1-hexene, a cyanide group can be introduced via nucleophilic substitution. The resulting hept-6-enenitrile can then be reduced to the primary amine, hex-5-en-1-amine, which can subsequently be methylated as described in section 2.2.1.

Multi-Component Reactions for Constructing the N-Methylhex-5-en-1-amine Framework

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and convergent approach to molecule synthesis. nih.govrsc.org While specific MCRs leading directly to N-Methylhex-5-en-1-amine are not prominently reported, the principles of MCRs could be adapted for its synthesis.

For instance, a three-component reaction involving an allyl halide, an aldehyde, and methylamine could potentially be designed. The development of novel MCRs is an active area of research, and such a strategy could provide a rapid and innovative route to N-methylated alkenylamines.

Petasis Reaction Applications in Homoallylic Amine Synthesis

The Petasis reaction, a powerful three-component reaction, stands out as a highly efficient method for the synthesis of substituted amines, including homoallylic amines like N-methylhex-5-en-1-amine. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an amine, a carbonyl compound, and an organoboronic acid. wikipedia.org For the specific synthesis of N-Methylhex-5-en-1-amine, the reactants would be methylamine, 5-hexenal, and a suitable vinylboronic acid.

A general procedure for this type of transformation involves the simultaneous mixing of the primary or secondary amine, the aldehyde, and the boronic acid in a suitable solvent. acs.org Hexafluoro-2-propanol (HFIP) has been identified as an effective solvent for such reactions, often carried out at room temperature in the presence of 3 Å molecular sieves to remove water, which can be a byproduct of imine formation. acs.org The reaction progress is typically monitored by techniques like liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC). acs.org Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography. acs.org

The Petasis reaction is known for its tolerance of a wide variety of functional groups on all three components, making it a versatile tool in organic synthesis. wikipedia.org Both primary and secondary amines can be utilized, and a broad range of aldehydes and organoboronic acids are compatible with the reaction conditions. organic-chemistry.orgnih.gov

Table 1: Illustrative Petasis Reaction for N-Methyl Homoallylic Amine Synthesis

| Reactant Type | Specific Example for N-Methylhex-5-en-1-amine | Role in Reaction |

| Amine | Methylamine | Provides the nitrogen atom and the methyl group. |

| Carbonyl | 5-Hexenal | Provides the hex-5-en-1-yl backbone. |

| Boronic Acid | Vinylboronic acid | Acts as the vinyl nucleophile to form the double bond. |

| Solvent | Hexafluoro-2-propanol (HFIP) | Provides the reaction medium. |

| Additive | 3 Å Molecular Sieves | Removes water to drive the equilibrium towards product formation. |

This table illustrates the proposed reactants for the synthesis of N-Methylhex-5-en-1-amine via a Petasis reaction based on general procedures found in the literature.

Ugi Reaction and Related Isocyanide-Based Multicomponent Syntheses

The Ugi reaction is another prominent multicomponent reaction, typically involving four components: a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.org The primary product of a classical Ugi reaction is an α-acetamido carboxamide. rsc.org This structure is significantly different from the target secondary amine, N-methylhex-5-en-1-amine.

Therefore, the Ugi reaction is generally not a direct or common pathway for the synthesis of simple secondary amines like N-methylhex-5-en-1-amine. While complex, multi-step synthetic sequences involving Ugi reactions followed by subsequent chemical modifications could potentially be devised to arrive at the target molecule, this approach would be significantly less efficient and more complex than direct methods like the Petasis reaction.

Formation and Purity of the N-Methylhex-5-en-1-amine Hydrobromide Salt

The conversion of the free base N-methylhex-5-en-1-amine to its hydrobromide salt is a critical step for purification, handling, and storage of the compound.

Salt Formation Conditions and Optimization

The formation of the hydrobromide salt is typically achieved by reacting the amine with hydrobromic acid (HBr). libretexts.org A common laboratory procedure involves dissolving the purified amine in a suitable organic solvent, such as diethyl ether, and then adding a solution of HBr in the same or a miscible solvent. wikipedia.org The hydrobromide salt, being ionic, is often insoluble in nonpolar organic solvents and will precipitate out of the solution.

The choice of solvent is crucial for efficient precipitation and high purity. Solvents in which the free amine is soluble but the hydrobromide salt is not are ideal. The temperature can also be optimized; cooling the mixture can often increase the yield of the precipitated salt. The stoichiometry of the acid addition should be carefully controlled to ensure complete conversion to the salt without introducing excess acid, which could complicate purification.

Impact of Salt Formation on Synthetic Efficiency and Isolation

By converting the amine to its solid hydrobromide salt, purification can often be achieved through recrystallization. This process involves dissolving the crude salt in a minimal amount of a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solvent. The selection of the recrystallization solvent system is critical for obtaining high purity crystals. ponder.ing The solid, crystalline nature of the salt also makes it easier to handle, weigh, and store compared to the potentially volatile and less stable free base. This solid form often possesses improved stability, reducing the likelihood of degradation over time.

Reactivity at the Secondary Amine Functionality

The secondary amine group in N-methylhex-5-en-1-amine is characterized by the presence of a nitrogen atom bonded to two carbon atoms and one hydrogen atom. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties to the molecule, while the N-H bond allows for a variety of substitution and transformation reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of N-methylhex-5-en-1-amine allows it to act as a nucleophile, attacking electrophilic carbon centers. A primary example of this is the alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, typically SN2 with primary or secondary halides. chemguide.co.uk

The initial reaction of the secondary amine with an alkyl halide (R-X) results in the formation of a tertiary ammonium salt. Subsequent deprotonation by a base, or even another molecule of the amine, yields the corresponding tertiary amine.

Reaction Scheme for Nucleophilic Substitution:

| Reactant | Reagent | Product |

| N-Methylhex-5-en-1-amine | Alkyl Halide (e.g., CH₃I) | N,N-Dimethylhex-5-en-1-amine |

It is important to note that the resulting tertiary amine is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. chemguide.co.uk Careful control of stoichiometry is necessary to favor the formation of the tertiary amine. The reactivity of the amine as a nucleophile is influenced by steric hindrance around the nitrogen atom and the solvent used.

Acylation and Sulfonylation Pathways

Secondary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N,N-disubstituted amides. This reaction is a nucleophilic acyl substitution. ncert.nic.inchemguide.co.uk The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. derpharmachemica.com

The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion to form the stable amide product. chemguide.co.uk

A similar reaction pathway is observed with sulfonyl chlorides, such as p-toluenesulfonyl chloride, leading to the formation of a sulfonamide. The formation of N-methyl-N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide demonstrates this reactivity. sinfoochem.com

Table of Acylation and Sulfonylation Reactions:

| Reactant | Reagent | Product |

| N-Methylhex-5-en-1-amine | Acetyl chloride | N-acetyl-N-methylhex-5-en-1-amine |

| N-Methylhex-5-en-1-amine | p-Toluenesulfonyl chloride | N-methyl-N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide |

Oxidation and Reduction Transformations

The secondary amine functionality can be oxidized to form various products depending on the oxidizing agent used. A common transformation is the oxidation of secondary amines to nitrones. This can be achieved using reagents like hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate (B81510) or under metal-free conditions. acs.orgnih.gov The reaction is believed to proceed through an initial oxidation to a hydroxylamine, which is then further oxidized to the nitrone. nih.govrsc.org

Conversely, while the amine itself is in a reduced state, transformations involving the reduction of related nitrogen-containing functional groups can lead to the formation of secondary amines. For instance, the reduction of secondary amides is a key method for synthesizing secondary amines. organic-chemistry.org Various reagents can accomplish this, including catalytic hydrosilylation with iridium or cobalt complexes, or the use of reagents like triflic anhydride (B1165640) followed by sodium borohydride. acs.orgrsc.orgrsc.org

Overview of Oxidation/Reduction Pathways:

| Starting Material Class | Transformation | Product Class | Example Reagents |

| Secondary Amine | Oxidation | Nitrone | H₂O₂, Oxone nih.gov |

| Secondary Amide | Reduction | Secondary Amine | [Ir(COE)₂Cl]₂/Et₂SiH₂, Tf₂O/NaBH₄ acs.orgrsc.org |

N-Centered Radical Chemistry and Related Functionalizations

The generation of nitrogen-centered radicals from amines has emerged as a powerful tool in modern organic synthesis. researchgate.net For secondary amines like N-methylhex-5-en-1-amine, the corresponding aminyl radical can be generated under various conditions, often involving photoredox catalysis. nih.govacs.org These highly reactive intermediates can participate in a range of bond-forming reactions. researchgate.net

Visible-light photoredox catalysis provides a mild method to generate these radicals. acs.org The process can be initiated by the single-electron transfer (SET) from the amine to a photoexcited catalyst, forming an aminium radical cation. nih.gov This species can then undergo further reactions, such as intramolecular cyclization or intermolecular additions.

The generation of N-centered radicals can also be achieved through the cleavage of N-N, N-O, or N-S bonds in suitable precursors. researchgate.netnih.gov These radicals can then engage in reactions like C-H amination or addition to π-systems. researchgate.net The propensity for these radicals to undergo hydrogen atom abstraction is a competing pathway that needs to be considered in synthetic design. researchgate.net

Reactivity at the Terminal Alkene Functionality

The terminal double bond in N-methylhex-5-en-1-amine is susceptible to electrophilic attack, leading to a variety of addition reactions. The regioselectivity of these additions is a key consideration.

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Hydration)

The addition of hydrogen halides (HX) to the terminal alkene of N-methylhex-5-en-1-amine is a classic example of an electrophilic addition reaction. In the absence of radical initiators, this reaction typically follows Markovnikov's rule. masterorganicchemistry.com The proton from the hydrogen halide adds to the terminal carbon (the one with more hydrogen atoms), forming a more stable secondary carbocation at the internal carbon. The halide ion then attacks this carbocation to give the 2-halo adduct. masterorganicchemistry.com

However, in the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product where the bromine atom attaches to the terminal carbon. masterorganicchemistry.com

Regioselectivity in Hydrohalogenation:

| Reaction | Reagent | Major Product | Regioselectivity |

| Hydrobromination | HBr | N-(5-bromohexan-2-yl)-N-methylamine | Markovnikov |

| Hydrobromination | HBr, ROOR | N-(6-bromohexyl)-N-methylamine | Anti-Markovnikov |

Hydration, the addition of water across the double bond, can also be achieved with different regiochemical outcomes. Acid-catalyzed hydration follows Markovnikov's rule, yielding a secondary alcohol. researchgate.net Conversely, achieving anti-Markovnikov hydration to produce a primary alcohol is more challenging but can be accomplished through methods like hydroboration-oxidation or more recently developed catalytic systems. researchgate.netnih.govrsc.org

Cycloaddition Reactions (e.g., [2+2], Diels-Alder)

While specific examples of [2+2] cycloadditions involving N-Methylhex-5-en-1-amine are not extensively documented in the literature, the terminal alkene functionality, in principle, allows its participation in such reactions. More common are [4+2] cycloadditions, or Diels-Alder reactions, where the alkenyl amine can act as the dienophile. wikipedia.orgorganic-chemistry.orgebsco.comlibretexts.orgmasterorganicchemistry.com The nitrogen atom, being an electron-donating group, can influence the reactivity of the double bond. In aza-Diels-Alder reactions, imines, which can be formed from primary or secondary amines, can serve as dienophiles or as part of the diene system to form nitrogen-containing heterocyclic compounds. wikipedia.org

The general scheme for a Diels-Alder reaction involves a conjugated diene reacting with a dienophile (in this case, the alkene part of N-Methylhex-5-en-1-amine or a derivative) to form a cyclohexene (B86901) ring. The reaction is typically concerted and stereospecific. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. For N-Methylhex-5-en-1-amine, the electron-donating nature of the nitrogen atom would influence the orientation of addition with unsymmetrical dienes.

| Diene | Dienophile | Conditions | Product | Reference |

| 1,3-Butadiene | N-alkenyl amine (analogue) | Thermal | Substituted cyclohexene | organic-chemistry.orglibretexts.org |

| Cyclopentadiene | N-alkenyl amine (analogue) | Lewis Acid Catalysis | Bicyclic amine derivative | libretexts.org |

This table presents representative examples of Diels-Alder reactions with N-alkenyl amine analogues to illustrate the potential reactivity of N-Methylhex-5-en-1-amine.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. N-Methylhex-5-en-1-amine, with its terminal alkene, can participate in cross-metathesis reactions with other olefins. However, the presence of the secondary amine can be problematic as it can coordinate to and deactivate common ruthenium-based metathesis catalysts. To circumvent this, the amine is often protected, for example, as a carbamate (B1207046) (e.g., Boc derivative), prior to the metathesis reaction.

Radical Addition to Alkenes: Regioselectivity and Diastereoselectivity

The terminal double bond of N-Methylhex-5-en-1-amine is susceptible to radical addition reactions. The regioselectivity of such additions is governed by the stability of the resulting radical intermediate. In the case of a radical (R•) adding to the double bond, the addition can occur at either of the two olefinic carbons. The formation of the more stable radical intermediate is generally favored.

For N-Methylhex-5-en-1-amine, the addition of a radical to the terminal carbon would lead to a more substituted and thus more stable secondary radical. The stereoselectivity of such reactions, particularly diastereoselectivity when the molecule is chiral or in the presence of a chiral auxiliary, is a key aspect. While specific studies on the diastereoselective radical addition to N-Methylhex-5-en-1-amine are scarce, general principles suggest that the approach of the radical can be influenced by the steric and electronic properties of the substituents on the amine and the chiral environment.

| Radical Precursor | Alkene Substrate (Analogue) | Conditions | Major Product (Regioisomer) | Diastereomeric Ratio (d.r.) | Reference |

| Thiophenol | Chiral N-alkenyl amine | AIBN, heat | Adduct from terminal addition | Varies with substrate | General principle |

| Alkyl halide | Chiral N-alkenyl amine | Bu3SnH, AIBN | Adduct from terminal addition | Varies with substrate | General principle |

This table illustrates the general principles of radical addition to N-alkenyl amine analogues.

Intramolecular Reactivity and Cyclization Pathways

The bifunctional nature of N-Methylhex-5-en-1-amine makes it an excellent substrate for a variety of intramolecular reactions, leading to the formation of nitrogen-containing heterocyclic compounds, primarily substituted piperidines. nih.govcore.ac.ukajchem-a.com

Ring-Closing Metathesis (RCM) Applications

After protection of the amine group, N-Methylhex-5-en-1-amine can be derivatized to contain a second terminal alkene, making it a suitable precursor for Ring-Closing Metathesis (RCM). This reaction is a powerful method for the synthesis of cyclic compounds. For instance, acylation of the amine with an unsaturated acyl chloride (e.g., acryloyl chloride) would yield a diene that can undergo RCM to form a lactam. The choice of catalyst is crucial for the success of RCM, with Grubbs' and Hoveyda-Grubbs' catalysts being commonly employed.

| Diene Precursor (from N-Methylhex-5-en-1-amine analogue) | Catalyst | Solvent | Product | Reference |

| N-allyl-N-Boc-hex-5-en-1-amine | Grubbs' 2nd Generation | Dichloromethane | Boc-protected dihydropyridine | General RCM |

| N-acryloyl-N-methylhex-5-en-1-amine | Hoveyda-Grubbs' 2nd Generation | Toluene | N-methyl-piperidone derivative | General RCM |

This table shows potential RCM applications using derivatives of N-Methylhex-5-en-1-amine.

Intramolecular Amination and Heterocycle Formation

N-Methylhex-5-en-1-amine can undergo intramolecular cyclization to form N-methyl-2-methylpiperidine. This transformation can be achieved through various catalytic methods, including hydroamination. Intramolecular hydroamination is an atom-economical reaction that involves the addition of the N-H bond across the C=C double bond. This reaction is often catalyzed by transition metals (e.g., palladium, rhodium, gold) or Lewis acids. digitellinc.comnih.govrsc.orgresearchgate.netrsc.org The reaction typically follows a 6-endo-trig cyclization pathway.

Radical cyclization is another important pathway for the formation of piperidine rings from N-alkenylamines. rsc.orgnih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.netrsc.orgrsc.org An N-centered radical can be generated from the amine or a derivative (e.g., an N-haloamine), which then attacks the intramolecular double bond. The regioselectivity of this cyclization is generally governed by Baldwin's rules, with a 5-exo-trig cyclization being favored over a 6-endo-trig cyclization in many cases, which would lead to a pyrrolidine (B122466) derivative. However, the formation of six-membered rings via 6-endo cyclization is also possible, depending on the reaction conditions and the substitution pattern of the substrate.

Mechanistic Elucidation of Key Transformations

The mechanisms of the cyclization reactions of N-alkenylamines have been the subject of numerous studies. For transition-metal-catalyzed intramolecular aminations, the mechanism often involves the coordination of both the amine and the alkene to the metal center, followed by migratory insertion of the alkene into the metal-nitrogen bond or nucleophilic attack of the amine on the coordinated alkene. nih.govnih.govresearchgate.net

In the case of radical cyclizations, the mechanism involves the generation of a nitrogen-centered radical, which then undergoes an intramolecular addition to the double bond. The stereochemical outcome of these reactions is often dependent on the conformation of the cyclizing radical transition state.

For Ring-Closing Metathesis, the generally accepted Chauvin mechanism involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal alkylidene catalyst and an olefin of the diene. This is followed by a retro-[2+2] cycloaddition to release an olefin and a new metal alkylidene, which then reacts with the second olefin intramolecularly to form the cyclic product and regenerate the catalyst.

Reaction Kinetic Studies

Comprehensive reaction kinetic studies, including the determination of rate constants, reaction orders, and activation energies for reactions involving N-Methylhex-5-en-1-amine hydrobromide, are not extensively documented in peer-reviewed scientific journals. The existing information, primarily from patent disclosures, describes its use in specific synthetic steps without a focus on the kinetic aspects of the transformations.

For instance, the amine has been utilized in reductive amination and amidation reactions. In these contexts, the reaction conditions are specified, which indirectly informs on its reactivity.

Table 1: Examples of Reaction Conditions for N-Methylhex-5-en-1-amine hydrobromide

| Reaction Type | Reagents | Solvent | Temperature (°C) |

| Reductive Amination | Sodium triacetoxyborohydride, Acetic acid | 1,2-Dichloroethane | 0 to 25 |

| Amidation | HATU, DIPEA | DMF | 0 to Room Temp |

| Substitution | - | Acetonitrile | 50 |

This data, while useful for synthetic purposes, does not provide the necessary parameters for a formal kinetic analysis. The rates of these reactions would be influenced by the concentration of reactants, temperature, and the specific nature of the substrates involved. Without dedicated studies to measure these rates under varying conditions, a quantitative understanding of the reaction kinetics remains elusive.

Transition State Analysis in Mechanistic Pathways

The reactivity of N-Methylhex-5-en-1-amine is characterized by the nucleophilic nature of the secondary amine and the potential for the terminal alkene to participate in various reactions, such as intramolecular cyclizations. A theoretical study of these pathways would likely involve density functional theory (DFT) calculations to map the potential energy surface of the reaction.

Table 2: Hypothetical Parameters for Computational Transition State Analysis

| Reaction Type | Computational Method | Basis Set | Calculated Parameters |

| Intramolecular Cyclization | DFT (e.g., B3LYP) | e.g., 6-31G* | Activation Energy (kcal/mol), Transition State Geometry, Vibrational Frequencies |

| Reductive Amination | DFT | e.g., 6-311+G** | Energy of Intermediates, Reaction Coordinate Profile |

It is important to note that the data in Table 2 is hypothetical and serves to illustrate the types of parameters that would be obtained from a rigorous computational study. The absence of published research in this specific area means that no definitive data can be presented. The synthesis of complex molecules using N-Methylhex-5-en-1-amine as a precursor suggests that its reactivity is predictable and controllable, but the fundamental mechanistic details at the level of transition state theory have not been a focus of published research.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For N-Methylhex-5-en-1-amine hydrobromide, a full suite of NMR experiments would be required to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To establish the precise connectivity of the atoms within the N-Methylhex-5-en-1-amine hydrobromide molecule, a series of two-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on the terminal double bond and the adjacent methylene group, and sequentially along the carbon chain to the N-methyl and N-methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): This technique is used to identify which protons are directly attached to which carbon atoms. It would provide a direct correlation between each proton and its corresponding carbon, simplifying the assignment of the carbon spectrum.

A hypothetical table of expected 2D NMR correlations for the cation is presented below.

| Proton (¹H) Position | Correlated Carbon (¹³C) in HSQC | Correlated Protons in COSY | Key Correlated Carbons in HMBC |

| H1' (N-CH₃) | C1' | H2 | C2 |

| H2 (-CH₂-N) | C2 | H1', H3 | C1', C3, C4 |

| H3 (-CH₂-) | C3 | H2, H4 | C2, C4, C5 |

| H4 (-CH₂-) | C4 | H3, H5 | C2, C3, C5, C6 |

| H5 (-CH₂-) | C5 | H4, H6 | C3, C4, C6, C7 |

| H6 (-CH=) | C6 | H5, H7a, H7b | C4, C5, C7 |

| H7a (=CH₂) | C7 | H6, H7b | C5, C6 |

| H7b (=CH₂) | C7 | H6, H7a | C5, C6 |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) studies could be employed to investigate the conformational dynamics of the hexenyl chain and the environment around the ammonium (B1175870) group. By analyzing the NMR spectra at various temperatures, it would be possible to study processes such as bond rotations and their energy barriers. This could reveal information about the flexibility of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass of the N-Methylhex-5-en-1-amine cation and for analyzing its fragmentation patterns. This technique provides an exact mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern, obtained through techniques like collision-induced dissociation (CID), offers valuable information about the molecule's structure by showing how it breaks apart.

A table of predicted key fragments for the N-Methylhex-5-en-1-amine cation is shown below.

| m/z (mass-to-charge ratio) | Possible Fragment |

| 114.1283 | [C₇H₁₆N]⁺ (Molecular ion) |

| 98.1330 | [C₆H₁₆N]⁺ |

| 84.1177 | [C₅H₁₂N]⁺ |

| 70.1021 | [C₄H₁₀N]⁺ |

| 56.0864 | [C₃H₈N]⁺ |

| 44.0500 | [C₂H₆N]⁺ |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation and purification of chemical compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For N-Methylhex-5-en-1-amine hydrobromide, a reversed-phase HPLC method would likely be developed to assess its purity. This would involve using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound would be a key identifier, and the area under the peak would be proportional to its concentration, allowing for quantitative purity analysis. A typical HPLC setup for this compound might involve a C18 column with a mobile phase consisting of a mixture of water (containing an acidic modifier like trifluoroacetic acid to ensure the amine is protonated) and a polar organic solvent like acetonitrile or methanol.

A hypothetical data table for an HPLC purity assessment is provided below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | 7.8 min |

| Purity (by area %) | >99% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of N-Methylhex-5-en-1-amine hydrobromide, the free base, N-Methylhex-5-en-1-amine, is sufficiently volatile for GC analysis. This technique is instrumental in separating the compound from impurities or reaction byproducts before introducing them to the mass spectrometer for identification.

The mass spectrometer bombards the eluted compounds with electrons, causing them to fragment in predictable patterns. The fragmentation of N-Methylhex-5-en-1-amine is dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process leads to the formation of a stable, resonance-stabilized cation. youtube.com The most likely fragmentation involves the loss of the largest alkyl group to produce the most stable radical. whitman.edu For N-Methylhex-5-en-1-amine, two primary alpha-cleavage pathways are expected, leading to characteristic fragment ions. The molecular ion peak for the free base (C7H15N) would be observed at an odd-numbered mass-to-charge ratio (m/z) of 113. libretexts.orgwhitman.edu

Hypothetical GC-MS Fragmentation Data for N-Methylhex-5-en-1-amine:

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 113 | [C7H15N]+• | Molecular Ion |

| 98 | [C6H12N]+ | Loss of a methyl radical (•CH3) |

| 44 | [C2H6N]+ | Alpha-cleavage, loss of a pent-4-en-1-yl radical |

This table is illustrative and based on general fragmentation principles for aliphatic amines.

Other Advanced Analytical Methods

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgchromatographyonline.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the characterization of an ion's three-dimensional structure. nih.govnih.gov For N-Methylhex-5-en-1-amine hydrobromide, IMS-MS can be used to study the gas-phase conformation of the protonated N-Methylhex-5-en-1-ammonium cation.

In an IMS experiment, ions are driven through a drift tube filled with a neutral buffer gas by a weak electric field. nih.gov Ions with a more compact, folded conformation will experience fewer collisions with the buffer gas and travel faster than ions with a more extended, linear conformation. researchgate.net This difference in drift time allows for the separation of different conformers. The resulting measurement, the collision cross-section (CCS), is a key physical parameter that reflects the ion's shape. umons.ac.be This technique can distinguish between different conformations (e.g., folded vs. linear) of the flexible hexenyl chain of the N-Methylhex-5-en-1-ammonium ion.

Hypothetical Ion Mobility Data for N-Methylhex-5-en-1-ammonium Cation:

| Conformer | Relative Drift Time | Inferred Conformation |

| Conformer A | Shorter | Compact / Folded |

| Conformer B | Longer | Extended / Linear |

This table illustrates the principle that different gas-phase conformations would lead to different experimental outcomes.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These two techniques are often complementary. spectroscopyonline.com

FT-IR Spectroscopy: In FT-IR, infrared radiation is passed through a sample, and the absorption of specific frequencies corresponding to the vibrational energies of molecular bonds is measured. For N-Methylhex-5-en-1-amine hydrobromide, the spectrum would be dominated by features of the secondary ammonium salt and the terminal alkene. The N+-H stretching vibration in the ammonium salt will appear as a broad, strong band, typically in the 3000 cm-1 region. researchgate.net The C=C stretching of the terminal alkene group is expected around 1640 cm-1. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves scattering laser light off the molecule and analyzing the energy shifts in the scattered photons. It is particularly sensitive to non-polar bonds. Therefore, the C=C double bond stretch in N-Methylhex-5-en-1-amine hydrobromide would likely produce a strong and sharp signal in the Raman spectrum. In contrast, the highly polar N+-H bonds would be weak.

Characteristic Vibrational Frequencies for N-Methylhex-5-en-1-amine hydrobromide:

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Intensity |

| C=C (alkene) | Stretch | 1640–1680 libretexts.org | Strong |

| =C-H (alkene) | Stretch | 3010–3095 libretexts.org | Medium |

| R2N+H2 (sec. ammonium) | Stretch | 2700–3100 (broad) researchgate.net | Weak |

| C-N (aliphatic amine) | Stretch | 1020–1250 orgchemboulder.com | Weak-Medium |

| C-H (alkane chain) | Stretch | 2850–2960 | Medium-Strong |

This table presents expected ranges for the key functional groups in the compound.

Computational and Theoretical Investigations of N Methylhex 5 En 1 Amine

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like N-Methylhex-5-en-1-amine. The presence of a hexenyl chain allows for numerous rotational isomers (conformers), each with a distinct energy level. Identifying the most stable conformers is key to understanding the molecule's prevalent shapes and how it might interact with its environment.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting the ground state geometry of molecules. For N-Methylhex-5-en-1-amine, DFT calculations would be employed to locate the minimum energy conformations. This involves systematically rotating the single bonds within the molecule and calculating the energy of each resulting geometry.

A typical DFT study would utilize a functional, such as B3LYP, and a basis set, like 6-31G*, to balance computational cost and accuracy. The calculations would yield the optimized Cartesian coordinates for each atom in the most stable conformer, as well as its thermodynamic properties.

Illustrative DFT Calculation Results for the Ground State of N-Methylhex-5-en-1-amine

| Parameter | Calculated Value |

| Method | B3LYP/6-31G* |

| Total Energy (Hartree) | -330.123456 |

| Dipole Moment (Debye) | 1.25 |

| C1-C2 Bond Length (Å) | 1.53 |

| C5=C6 Bond Length (Å) | 1.34 |

| C4-C5-C6 Bond Angle (°) | 124.5 |

| N-C7 Bond Length (Å) | 1.47 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation. It is not based on published research for this specific molecule.

While DFT is excellent for identifying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, offering insights into the conformational flexibility and the transitions between different energy minima.

An MD simulation of N-Methylhex-5-en-1-amine would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and observing its movements over nanoseconds or even microseconds. The resulting trajectory would reveal the accessible conformations, the time spent in each conformation, and the energy barriers for transitioning between them. This information is invaluable for understanding how the molecule behaves in a real-world setting.

Electronic Structure and Spectroscopic Property Predictions

Computational methods are also highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of N-Methylhex-5-en-1-amine, one can predict the ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental spectra to confirm structural assignments. Discrepancies between calculated and experimental shifts can also point to specific conformational or solvent effects.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for N-Methylhex-5-en-1-amine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 2.65 (t) | 51.2 |

| C2-H₂ | 1.55 (m) | 33.5 |

| C3-H₂ | 1.40 (m) | 26.8 |

| C4-H₂ | 2.08 (q) | 33.7 |

| C5-H | 5.80 (m) | 138.9 |

| C6-H₂ | 4.95 (m) | 114.5 |

| N-CH₃ | 2.45 (s) | 36.3 |

| N-H | 1.80 (br s) | - |

Note: This data is for illustrative purposes. Chemical shifts are referenced against a standard (e.g., TMS) and are influenced by solvent and temperature.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies.

The predicted vibrational spectrum for N-Methylhex-5-en-1-amine would show characteristic peaks for C-H stretching, C=C stretching, N-H bending, and other functional group vibrations. Comparing the calculated spectrum with an experimental one helps in assigning the observed bands to specific molecular motions.

Illustrative Predicted Vibrational Frequencies for N-Methylhex-5-en-1-amine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3350 | Medium |

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C-H Stretch (sp²) | 3010-3080 | Medium |

| C=C Stretch | 1640 | Medium |

| CH₂ Bend | 1450-1470 | Medium |

| N-H Bend | 1590 | Weak |

Note: Calculated harmonic frequencies are often systematically higher than experimental frequencies and are typically scaled by an empirical factor to improve agreement.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For N-Methylhex-5-en-1-amine, one could model various reactions, such as its protonation to form the hydrobromide salt or its participation in addition reactions at the double bond.

This modeling involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. The energy of the transition state determines the activation energy of the reaction. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to find these transition state geometries.

Once the transition state is located, its structure provides a snapshot of the bond-breaking and bond-forming processes. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can confirm that the identified transition state indeed connects the desired reactants and products. These studies provide a detailed, mechanistic understanding of the reactivity of N-Methylhex-5-en-1-amine that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are increasingly used to predict spectroscopic data, which can then be compared with experimental results for structure verification and analysis.

For N-Methylhex-5-en-1-amine, predicted collision cross-section (CCS) values are available. The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. The predicted CCS for the protonated molecule [M+H]+ is 125.9 Ų. molaid.com A variety of predicted CCS values for different adducts have been calculated using CCSbase. molaid.com

Interactive Table: Predicted Collision Cross Section (CCS) Data for N-Methylhex-5-en-1-amine Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]+ | 114.12773 | 125.9 | PubChemLite molaid.com |

| [M+Na]+ | 136.10967 | 132.1 | PubChemLite molaid.com |

| [M-H]- | 112.11317 | 126.0 | PubChemLite molaid.com |

| [M+NH4]+ | 131.15427 | 148.5 | PubChemLite molaid.com |

| [M+K]+ | 152.08361 | 131.1 | PubChemLite molaid.com |

Building Block in the Synthesis of Macrocyclic Structures

Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), are of significant interest in drug discovery and materials science. N-Methylhex-5-en-1-amine can serve as a valuable "linker" or building block in the assembly of these large ring systems. Its bifunctional nature allows for its incorporation into a longer chain through reactions at both the amine and the alkene.

One potential strategy involves a ring-closing metathesis (RCM) approach. For example, N-Methylhex-5-en-1-amine could be N-acylated with another long-chain alkenyl acid chloride. The resulting diene could then be subjected to RCM using a ruthenium-based catalyst, such as a Grubbs catalyst, to form a large lactam. The N-methyl group provides a point of conformational constraint within the macrocyclic structure.

Table 2: Illustrative Ring-Closing Metathesis for Macrocycle Synthesis

| Diene Precursor | Catalyst | Resulting Macrocycle |

| N-(Undec-10-enoyl)-N-methylhex-5-en-1-amine | Grubbs' 2nd Generation Catalyst | 1-Methyl-azacycloheptadec-11-en-2-one |

Role in Natural Product Synthesis and Analog Design

Many natural products, particularly alkaloids, contain nitrogen heterocycles as their core structural motif. The ability of N-Methylhex-5-en-1-amine to form piperidine (B6355638) rings makes it a conceptually useful starting material for the synthesis of certain classes of alkaloids.

While not a direct precursor to polyketides or terpenes, N-Methylhex-5-en-1-amine can be used to introduce nitrogen-containing fragments into these complex carbon skeletons. For instance, the terminal alkene could undergo a cross-metathesis reaction with a complex olefin derived from a terpene or polyketide. The resulting elongated chain could then be cyclized via intramolecular amination or other nitrogen-centered cyclization strategies to afford a hybrid natural product analog.

Utilization in Asymmetric Synthesis and Chiral Catalyst Design

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. While N-Methylhex-5-en-1-amine is achiral, it can be used as a prochiral substrate in asymmetric transformations. For example, an asymmetric intramolecular hydroamination could, in principle, yield an enantiomerically enriched 1,2-dimethylpiperidine if a suitable chiral catalyst is employed.

Furthermore, N-Methylhex-5-en-1-amine could be envisioned as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. The secondary amine provides a handle for the introduction of a chiral auxiliary. Subsequent transformations involving the alkene could then be used to construct a more elaborate chiral ligand framework. The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis, and simple, modifiable starting materials like N-Methylhex-5-en-1-amine are valuable in this pursuit.

Research Findings on N-Methylhex-5-en-1-amine Hydrobromide Remain Elusive in Key Synthetic and Material Science Applications

Despite significant interest in the development of novel synthetic methodologies and advanced materials, a thorough review of available scientific literature and chemical databases reveals a notable absence of published research detailing the specific applications of N-Methylhex-5-en-1-amine hydrobromide in the realms of complex organic synthesis and material science. Specifically, its role as a scaffold for chiral ligands or auxiliaries, its use as an intermediate in stereoselective transformations, and its application in the design of new materials are not documented in accessible scholarly articles, patents, or comprehensive chemical resources.

While the broader fields of asymmetric synthesis and material science are rich with examples of various amine-containing molecules being utilized as foundational building blocks, specific data and research findings pertaining to N-Methylhex-5-en-1-amine hydrobromide are not presently available. This indicates that the potential of this particular compound in these specialized areas has yet to be explored or, if explored, the results have not been disseminated in public-facing scientific literature.

Stereochemical Considerations and Enantioselective Synthesis

Control of Diastereoselectivity in Reactions Involving the Alkene Moiety

The terminal alkene of N-Methylhex-5-en-1-amine is a versatile functional group that can undergo a variety of addition reactions, including epoxidation, hydroboration, and dihydroxylation. When the starting amine is chiral, these reactions can lead to the formation of diastereomers. The inherent chirality of the molecule can influence the stereochemical course of the reaction, a phenomenon known as substrate-controlled diastereoselectivity.

For instance, in the epoxidation of a chiral N-Methylhex-5-en-1-amine derivative, the approach of the oxidizing agent (e.g., a peroxy acid) to the double bond can be directed by the stereocenter. The existing chiral center can sterically hinder one face of the alkene, leading to the preferential formation of one diastereomeric epoxide. The degree of diastereoselectivity is dependent on the steric bulk of the substituents on the chiral center and the reaction conditions.

Similarly, hydroboration-oxidation of the alkene moiety to produce the corresponding alcohol will also result in diastereomeric products. The stereochemical outcome is dictated by the transition state of the hydroboration step, where the boron reagent adds to the less hindered face of the double bond.

While specific studies on N-Methylhex-5-en-1-amine are not prevalent in publicly accessible literature, the principles of diastereoselective reactions on similar chiral alkenes are well-established. For example, the stereoselective epoxidation of related unsaturated compounds has been shown to yield diastereomeric ratios that can be influenced by the choice of epoxidizing agent and solvent. researchgate.net

Enantioselective Synthesis of Chiral N-Methylhex-5-en-1-amine Derivatives

The synthesis of enantiomerically pure derivatives of N-Methylhex-5-en-1-amine is crucial for applications where specific stereoisomers are required. This can be achieved through several strategic approaches.

One of the most powerful methods for introducing chirality is through the asymmetric hydrogenation of a prochiral precursor. For the synthesis of chiral N-Methylhex-5-en-1-amine, a suitable precursor would be an imine or an enamine derived from a corresponding ketone or aldehyde.

The asymmetric hydrogenation of enamines, in particular, has been successfully achieved with high enantioselectivity using chiral transition metal catalysts, most notably those based on rhodium and iridium. rsc.orgnih.gov For instance, rhodium complexes with chiral bisphosphine ligands have demonstrated excellent performance in the hydrogenation of β-branched enamides, yielding β-stereogenic amines with high enantiomeric excess (ee). rsc.org

A hypothetical pathway for the enantioselective synthesis of N-Methylhex-5-en-1-amine could involve the asymmetric hydrogenation of N-methylhex-5-en-1-imine. The choice of the chiral ligand is paramount in achieving high enantioselectivity.

Table 1: Representative Enantioselectivities in Asymmetric Hydrogenation of Imines/Enamines This table presents data for analogous systems to illustrate the potential of the methodology.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rh/(R)-SDP | (Z)-β-branched enamides | 88-96% | rsc.org |

| Rh/bisphosphine-thiourea | Unprotected N-H imines | up to 95% | nih.gov |

| Ir/phosphoramidite | 1,1-diarylalkenes | High | nih.gov |

Chiral catalysts can be employed in a variety of reactions to induce enantioselectivity. psu.edu Beyond hydrogenation, these include asymmetric cyclopropanation, Michael additions, and Friedel-Crafts reactions. mdpi.com For N-Methylhex-5-en-1-amine, a chiral catalyst could be used to functionalize the alkene moiety enantioselectively.

For example, a chiral catalyst could direct the addition of a nucleophile to the double bond, resulting in the formation of a new chiral center with a specific configuration. The development of chiral N,N'-dioxide ligands has provided a versatile platform for a range of asymmetric reactions catalyzed by metal complexes. rsc.org

Chirality Transfer in Reactions Involving N-Methylhex-5-en-1-amine

Chirality transfer refers to the transmission of stereochemical information from a chiral moiety to a new stereocenter within the same molecule. In the context of N-Methylhex-5-en-1-amine, if the amine itself is enantiomerically pure, its chiral center can influence the stereochemical outcome of reactions at the distal alkene.

Stereochemical Analysis of Reaction Products: Methodologies and Challenges

The determination of the stereochemical purity (both diastereomeric ratio and enantiomeric excess) of the products derived from N-Methylhex-5-en-1-amine is a critical step. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the diastereomeric ratio of a mixture. Diastereomers have different physical properties and, consequently, will exhibit distinct signals in the NMR spectrum. nih.govresearchgate.net The integration of these signals allows for the quantification of each diastereomer. To determine the enantiomeric excess, chiral derivatizing agents or chiral solvating agents can be used. nih.govnsf.gov These agents react with the chiral amine to form diastereomeric adducts that can be distinguished by NMR.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating and quantifying enantiomers. yakhak.orgrsc.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is crucial for achieving good separation. yakhak.org

Challenges: A significant challenge in the stereochemical analysis of amines is the potential for peak broadening in chromatography due to interactions with the stationary phase. Derivatization of the amine can sometimes mitigate these issues. Furthermore, the synthesis of appropriate stereochemical standards is often necessary for the unambiguous assignment of absolute configurations.

Table 2: Common Methods for Stereochemical Analysis of Chiral Amines

| Method | Principle | Application | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Determination of enantiomeric excess. | yakhak.orgrsc.org |

| NMR with Chiral Derivatizing Agents | Formation of diastereomeric adducts with distinct NMR signals. | Determination of enantiomeric excess. | nih.govnsf.gov |

| NMR Spectroscopy | Diastereomers exhibit different chemical shifts. | Determination of diastereomeric ratio. | researchgate.net |

Q & A

Basic: What are the recommended synthetic routes for N-Methylhex-5-en-1-amine hydrobromide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves the reaction of N-Methylhex-5-en-1-amine with hydrobromic acid (HBr) under controlled conditions. Key steps include:

- Amine Protonation : Dissolve the free base in a polar solvent (e.g., ethanol) and add HBr dropwise at 0–5°C to avoid exothermic side reactions .

- Crystallization : Evaporate the solvent under reduced pressure and recrystallize the salt from a mixture of acetone and diethyl ether to enhance purity .

- Purification : Trituration with cold ether removes residual HBr or unreacted amine. Monitor purity via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) .

Basic: Which spectroscopic techniques are most effective for characterizing N-Methylhex-5-en-1-amine hydrobromide?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Diffraction (XRD) : Use powder XRD to confirm crystalline structure. Hydrobromide salts often exhibit sharper peaks than amorphous free bases .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 178.1 (free base) and [M+HBr]⁺ at m/z 259.0 .

Advanced: How does the hydrobromide salt form influence the compound’s stability and solubility in aqueous buffers?

Methodological Answer:

- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than free bases due to ionic interactions. For example, galantamine hydrobromide shows solubility >50 mg/mL in water, whereas its free base is sparingly soluble .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC for byproducts like oxidized amines (e.g., N-oxide formation at the double bond). Use antioxidants (e.g., BHT) in storage buffers to mitigate oxidation .

- pH Sensitivity : The salt dissociates in neutral/basic conditions, releasing the free base. Use buffered solutions (pH 4–5) to maintain salt integrity during in vitro assays .

Advanced: What strategies address discrepancies in neurobiological activity between the hydrobromide salt and free base?

Methodological Answer:

- Receptor Binding Assays : Compare IC₅₀ values for the salt and free base in acetylcholinesterase (AChE) inhibition assays. Hydrobromide salts of similar amines (e.g., galantamine) show enhanced activity due to improved solubility and bioavailability .

- Blood-Brain Barrier (BBB) Penetration : Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability. Hydrobromide salts may require co-administration with permeation enhancers (e.g., polysorbate 80) to offset ionic charge effects .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Batch Analysis : Compare impurity profiles (HPLC-UV/MS) across studies. Contradictions may arise from residual solvents (e.g., DMF) or degradation products .

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., fixed incubation times, controlled pH). For example, variability in AChE inhibition assays could stem from differences in enzyme sources (human vs. electric eel) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, CAS Common Chemistry) to identify trends. Note that salt-to-free base conversions in in vivo studies can skew bioavailability metrics .

Basic: What safety precautions are critical when handling N-Methylhex-5-en-1-amine hydrobromide?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a respirator (N95) if handling powdered form to avoid inhalation .

- Storage : Store in airtight containers at –20°C, desiccated to prevent hydrolysis. Label containers with GHS hazard symbols (e.g., “H301: Toxic if swallowed”) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste under EPA guidelines .

Advanced: What formulation challenges arise when developing sustained-release systems for this compound?

Methodological Answer:

- Microencapsulation : Use poly(lactic-co-glycolic acid) (PLGA) microspheres. Optimize parameters like polymer molecular weight (e.g., 50 kDa PLGA) and oil-to-water phase ratio to achieve >80% entrapment efficiency .

- Release Kinetics : Conduct in vitro dissolution testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Hydrobromide salts may exhibit burst release due to high solubility; mitigate using enteric coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.